Kuwanon D is a natural product found in Morus alba with data available.

Kuwanon D

CAS No.: 67172-84-3

Cat. No.: VC20300383

Molecular Formula: C25H26O6

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67172-84-3 |

|---|---|

| Molecular Formula | C25H26O6 |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3 |

| Standard InChI Key | IJVOVAHXZFALHZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C |

| Melting Point | 230 - 232 °C |

Introduction

Chemical Identity and Structural Characteristics

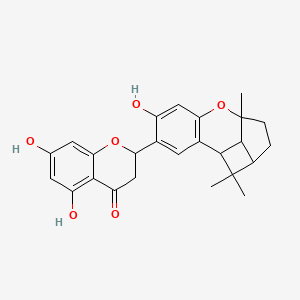

Kuwanon D (CAS 67172-84-3) is systematically named 5,7-dihydroxy-2-(5-hydroxy-9,13,13-trimethyl-8-oxatetracyclo[7.4.1.02,7.012,14]tetradeca-2(7),3,5-trien-4-yl)-2,3-dihydrochromen-4-one . Its molecular formula, C25H26O6, reflects a 25-carbon skeleton with six oxygen atoms distributed across hydroxyl, ketone, and ether functional groups. The compound falls under the 3-prenylated flavanone subclass, distinguished by a fused tetracyclic system comprising a flavanone core modified with a prenyl-derived oxatricyclic moiety .

Stereochemical and Structural Features

The isomeric SMILES string (CC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C) reveals multiple stereocenters and a rigid tetracyclic framework. X-ray crystallography data, though unavailable in current literature, suggests significant steric constraints due to the fused ring system, potentially influencing its molecular interactions .

Molecular Descriptors

Critical physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Weight | 422.50 g/mol |

| Topological Polar Surface Area | 96.20 Ų |

| XLogP | 4.40 |

| H-Bond Donors | 3 |

| H-Bond Acceptors | 6 |

| Rotatable Bonds | 1 |

These metrics position Kuwanon D as a moderately lipophilic molecule with limited conformational flexibility, factors that significantly influence bioavailability and membrane permeability .

Biosynthetic Origin and Natural Occurrence

As a constituent of Morus alba root bark, Kuwanon D originates from the plant's phenylpropanoid pathway through sequential prenylation and cyclization reactions. The compound's structural complexity arises from:

-

Flavanone backbone formation via chalcone isomerase

-

Prenyl transferase-mediated addition of isoprene units

-

Oxidative cyclization creating the characteristic oxatricyclic system

Comparative analysis with Kuwanon A (a structurally related compound) shows conserved flavanone features but divergent prenylation patterns, suggesting distinct enzymatic processing during biosynthesis .

Physicochemical and Pharmacokinetic Profile

Absorption and Distribution

ADMET predictions via admetSAR 2.0 highlight:

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 95.21 |

| Caco-2 Permeability | Low | 62.47 |

| Blood-Brain Barrier Penetration | Unlikely | 52.50 |

| Oral Bioavailability | Moderate | 58.57 |

This profile suggests Kuwanon D undergoes efficient intestinal absorption but faces challenges crossing epithelial barriers, likely due to its molecular weight and polar surface area . Subcellular localization predictions indicate mitochondrial accumulation (71.38% probability), potentially implicating mitochondrial targets in its biological activity .

Metabolic Considerations

The compound demonstrates significant transporter interactions:

| Transporter | Inhibition Probability |

|---|---|

| OATP1B1 | 87.05% |

| OATP1B3 | 96.17% |

| MATE1 | 86.00% |

These interactions suggest potential for drug-drug interactions, particularly with substrates of hepatic uptake transporters. The single rotatable bond and stable ether linkages imply resistance to first-pass metabolism, though specific metabolic pathways remain uncharacterized .

Analytical Characterization

Modern techniques for Kuwanon D identification include:

| Method | Characteristic Features |

|---|---|

| HPLC-UV (λmax) | 280 nm (flavanone π-π* transitions) |

| HR-MS | [M+H]+ at m/z 423.1803 (C25H27O6+) |

| 1H NMR | δ 12.92 (C5-OH), δ 6.38 (H-6) |

Standardization protocols require chromatographic separation using C18 columns with acetonitrile/0.1% formic acid gradients .

Challenges and Future Directions

Key research gaps include:

-

Target Deconvolution: Systematic screening against biological target libraries

-

Synthetic Accessibility: Development of efficient total synthesis routes

-

Formulation Optimization: Addressing poor aqueous solubility (predicted <0.1 mg/mL)

-

Toxicological Profiling: Acute/chronic toxicity assessments in model organisms

Priority research areas should leverage Kuwanon D's unique physicochemical profile to explore:

-

Mitochondria-targeted therapies

-

Prodrug development enhancing CNS penetration

-

Combinatorial regimens with conventional chemotherapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume